Potassium vinyldimethylsilanolate
Description
Potassium vinyldimethylsilanolate (K[CH₂=CH-Si(CH₃)₂-O⁻], abbreviated as KVDMS) is an organosilicon compound widely utilized in palladium- and nickel-catalyzed cross-coupling reactions and ring-opening polymerization (ROP). It is generated in situ via silanolate exchange between divinyldimethylsilane (DVDS) and potassium trimethylsilanolate (KOSiMe₃) in dimethylformamide (DMF), producing two equivalents of KVDMS and hexamethyldisiloxane as a benign byproduct . This reagent enables efficient vinylation of aryl halides under mild conditions (room temperature, <3 hours) while tolerating functional groups such as esters, ketones, and pyridines . Additionally, KVDMS serves as an effective initiator for anionic ROP of cyclotrisiloxanes (D₃), yielding well-defined polydimethylsiloxanes (PDMS) with controlled functionality .
Properties
IUPAC Name |
potassium;ethenyl-dimethyl-oxidosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9OSi.K/c1-4-6(2,3)5;/h4H,1H2,2-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLYDIGHZNBPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium vinyldimethylsilanolate can be synthesized through several methods. One common approach involves the reaction of vinyldimethylsilanol with potassium hydroxide. This reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Another method involves the use of potassium trimethylsilanolate as a precursor. In this approach, potassium trimethylsilanolate reacts with divinyltetramethylsiloxane (DVDS) in the presence of a palladium catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Potassium vinyldimethylsilanolate undergoes various types of chemical reactions, including:
Vinylation Reactions: It is commonly used in palladium-catalyzed vinylation reactions with aryl halides to form functionalized styrenes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the vinyl group is replaced by other nucleophiles.
Polymerization Reactions: It can initiate ring-opening polymerization (ROP) of cyclic siloxanes to produce polydimethylsiloxanes.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes such as Pd(dba)2 or Pd2(dba)3 are often used in vinylation reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Reaction Conditions: Reactions typically occur under inert atmospheres (e.g., argon) and at elevated temperatures (e.g., 50-67°C) to ensure optimal reactivity.
Major Products Formed
Functionalized Styrenes: These are major products in vinylation reactions.
Polydimethylsiloxanes: These are produced through polymerization reactions and are used in various industrial applications.
Scientific Research Applications
Potassium vinyldimethylsilanolate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Polymer Chemistry: It is employed in the synthesis of polydimethylsiloxanes, which are important in the production of silicone-based materials.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of advanced materials with unique properties, such as hydrophobic coatings and flexible electronics.
Mechanism of Action
The mechanism of action of potassium vinyldimethylsilanolate involves the activation of the vinyl group through coordination with metal catalysts such as palladium. This activation facilitates the formation of carbon-carbon bonds in vinylation reactions. The compound can also act as a nucleophile in substitution reactions, where the potassium ion stabilizes the transition state, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Potassium Vinyldimethylsilanolate vs. Other Potassium Silanolates
Potassium Aryl-Substituted Silanolates Potassium aryl-dimethylsilanolates (e.g., potassium (4-trifluorotolyl)dimethylsilanolate) are primarily employed in biaryl cross-coupling reactions. Unlike KVDMS, which transfers vinyl groups, these reagents transfer aryl moieties to form unsymmetrical biaryls.
Potassium Trimethylsilanolate (KOSiMe₃) KOSiMe₃ acts as a co-reagent for KVDMS generation but is itself a strong nucleophile capable of ester cleavage, limiting its compatibility with sensitive substrates. KVDMS, in contrast, retains ester functionality during vinylation, making it more versatile for complex molecule synthesis .
Potassium vs. Lithium Vinyldimethylsilanolate in Polymerization
Lithium vinyldimethylsilanolate (LiVDMS) is used in anionic ROP of D₃ to synthesize α-vinyl-ω-silyl hydride PDMS. However, the lithium counterion restricts chain-end fidelity due to side reactions between vinyl and Si–H groups, complicating secondary functionalization. In contrast, KVDMS produces difunctional PDMS with higher efficiency and fewer side reactions, attributed to potassium’s lower Lewis acidity .
Comparison with Other Silicon-Based Vinylation Reagents
Vinyltrialkoxysilanes Vinyltrialkoxysilanes (e.g., vinyltrimethoxysilane) require activation by aqueous hydroxide at elevated temperatures (80–120°C) for cross-coupling, limiting their compatibility with thermally sensitive substrates.
Vinyltin Reagents (e.g., Vinyltributyltin)
Vinyltin reagents are highly reactive but suffer from toxicity, air sensitivity, and challenges in byproduct removal. KVDMS provides a safer, fluoride-free alternative with comparable efficiency in aryl halide vinylation .
| Property | KVDMS | Vinyltrialkoxysilanes | Vinyltin Reagents |
|---|---|---|---|
| Activation Method | KOSiMe₃ in DMF | Aqueous hydroxide | Fluoride or strong bases |
| Reaction Temperature | Room temperature | 80–120°C | Room temperature |
| Toxicity | Low | Moderate | High (tin byproducts) |
| Functional Group Tolerance | Broad | Limited (high temperatures) | Moderate |
| Reference |
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